molecular formula C10H17N5O3 B6307568 t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate CAS No. 2166909-18-6

t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate

Cat. No.: B6307568
CAS No.: 2166909-18-6
M. Wt: 255.27 g/mol
InChI Key: LBTKUMRGEIKEAY-UHFFFAOYSA-N
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Description

Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .


Synthesis Analysis

Carbamates can be synthesized by reacting an amine with an isocyanate or a chloroformate . The Boc group can be introduced to an amine using di-tert-butyl dicarbonate in the presence of a base .


Molecular Structure Analysis

Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an amino group (NH2). The Boc group has a tert-butyl group attached to the carbonyl of the carbamate .


Chemical Reactions Analysis

Carbamates, such as the Boc group, can be removed under acidic conditions or by heating . This makes them useful as protecting groups in organic synthesis, as they can be added and removed without affecting other functional groups in the molecule .


Physical And Chemical Properties Analysis

Carbamates are generally stable compounds. They are soluble in organic solvents, but their solubility can vary depending on the specific structure of the carbamate .

Scientific Research Applications

T-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure, and drug metabolism. It has also been used in studies of the effects of drugs on the brain, as well as the effects of environmental toxins on the nervous system. This compound has also been used to study the effects of different concentrations of drugs on the body.

Mechanism of Action

The mechanism of action of t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate is not fully understood. However, it is believed that this compound binds to certain enzymes, such as proteases and phosphatases, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the activity of other enzymes, which can ultimately affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as the breakdown of carbohydrates and proteins. It has also been shown to affect the activity of certain hormones, such as insulin and glucagon. In addition, this compound has been shown to have an anti-inflammatory effect, and to reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

T-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate has several advantages for lab experiments. It is relatively easy to synthesize, and is stable and non-toxic. It is also relatively inexpensive, making it an attractive option for research purposes. However, this compound has some limitations. It has a relatively short half-life, making it unsuitable for long-term experiments. In addition, it has been known to produce false-positive results in some experiments.

Future Directions

There are a number of potential future directions for research on t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate. These include further studies of its mechanism of action, as well as its effects on other biochemical and physiological processes. In addition, further research could be done on the use of this compound in drug metabolism and the effects of environmental toxins on the nervous system. Finally, research could be done to explore the potential use of this compound in drug development and the treatment of various diseases.

Synthesis Methods

T-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate is synthesized using a condensation reaction between an amine and a carbamate. The amine is usually an alkyl amine, such as ethylamine, while the carbamate is usually an alkyl carbamate, such as ethylcarbamate. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction is generally complete within one hour, producing a white crystalline solid.

Safety and Hazards

Like all chemicals, carbamates should be handled with care. They should be stored in cool, dry conditions in well-sealed containers .

Properties

IUPAC Name

tert-butyl N-[2-(4-carbamoyltriazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)12-4-5-15-6-7(8(11)16)13-14-15/h6H,4-5H2,1-3H3,(H2,11,16)(H,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTKUMRGEIKEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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